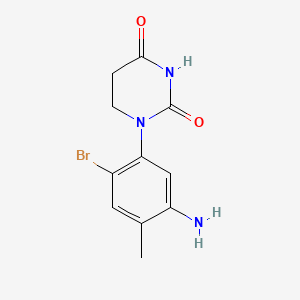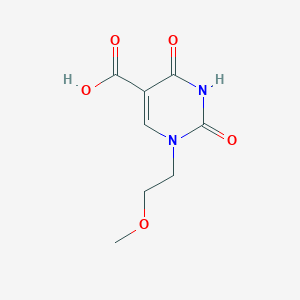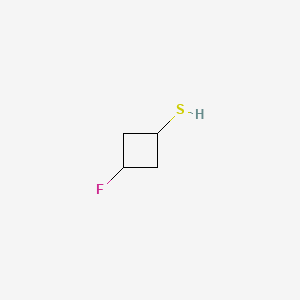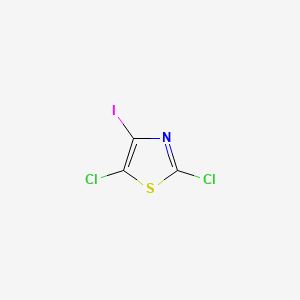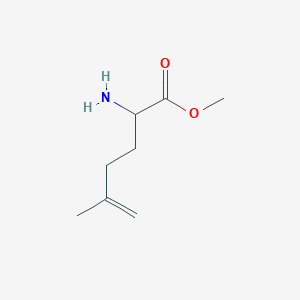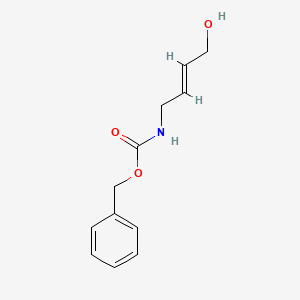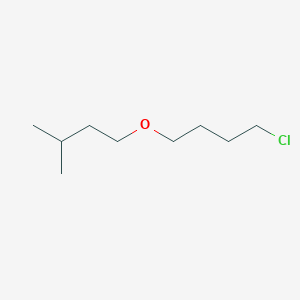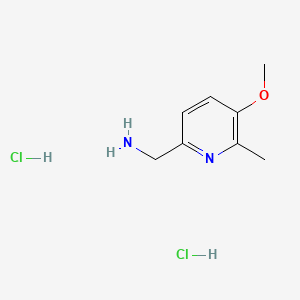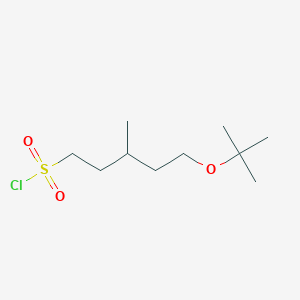![molecular formula C16H16BrNO2S B13487717 benzyl N-{2-[(4-bromophenyl)sulfanyl]ethyl}carbamate](/img/structure/B13487717.png)
benzyl N-{2-[(4-bromophenyl)sulfanyl]ethyl}carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl N-{2-[(4-bromophenyl)sulfanyl]ethyl}carbamate is an organic compound that features a benzyl group attached to a carbamate moiety, which is further linked to a 4-bromophenyl sulfanyl ethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzyl N-{2-[(4-bromophenyl)sulfanyl]ethyl}carbamate typically involves a multi-step process:
Formation of the 4-bromophenyl sulfanyl ethyl intermediate: This step involves the reaction of 4-bromothiophenol with an appropriate ethylating agent under basic conditions.
Carbamate formation: The intermediate is then reacted with benzyl chloroformate in the presence of a base such as triethylamine to form the desired carbamate.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated synthesis platforms.
Análisis De Reacciones Químicas
Types of Reactions
Benzyl N-{2-[(4-bromophenyl)sulfanyl]ethyl}carbamate can undergo several types of chemical reactions:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbamate group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom on the phenyl ring can be substituted with various nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
Benzyl N-{2-[(4-bromophenyl)sulfanyl]ethyl}carbamate has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It can be incorporated into polymers or other materials to impart specific properties.
Mecanismo De Acción
The mechanism of action of benzyl N-{2-[(4-bromophenyl)sulfanyl]ethyl}carbamate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific context of its use.
Comparación Con Compuestos Similares
Similar Compounds
- Benzyl N-{2-[(4-chlorophenyl)sulfanyl]ethyl}carbamate
- Benzyl N-{2-[(4-fluorophenyl)sulfanyl]ethyl}carbamate
- Benzyl N-{2-[(4-methylphenyl)sulfanyl]ethyl}carbamate
Uniqueness
Benzyl N-{2-[(4-bromophenyl)sulfanyl]ethyl}carbamate is unique due to the presence of the bromine atom, which can influence its reactivity and interactions compared to its chloro, fluoro, and methyl analogs. The bromine atom can participate in specific halogen bonding interactions and can be selectively substituted in synthetic transformations.
Propiedades
Fórmula molecular |
C16H16BrNO2S |
|---|---|
Peso molecular |
366.3 g/mol |
Nombre IUPAC |
benzyl N-[2-(4-bromophenyl)sulfanylethyl]carbamate |
InChI |
InChI=1S/C16H16BrNO2S/c17-14-6-8-15(9-7-14)21-11-10-18-16(19)20-12-13-4-2-1-3-5-13/h1-9H,10-12H2,(H,18,19) |
Clave InChI |
AOKPGPCQFNYJMA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)COC(=O)NCCSC2=CC=C(C=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


